Trimethyl thiophosphate (CAS 152-18-1) is a structurally distinct organophosphorus compound characterized by its core P=S double bond and three methoxy groups . In industrial procurement, it is primarily sourced as a critical intermediate for the synthesis of organophosphorus agrochemicals and as a specialized functional additive in advanced lithium-ion battery electrolytes [1]. Unlike standard phosphate esters, the presence of the sulfur atom fundamentally alters its electronic distribution, metal-ion coordinating behavior, and hydrolytic profile [1]. This makes it a highly specific selection for processes where controlled precursor reactivity, limited primary-shell solvation, and targeted environmental degradation pathways are required over generic phosphate behavior .
Substituting trimethyl thiophosphate with its direct oxygen analog, trimethyl phosphate (TMP), or higher alkyl thiophosphates leads to critical failures in both electrochemical and synthetic applications [1]. In battery electrolytes, TMP aggressively coordinates with lithium ions, displacing essential carbonate solvents from the primary solvation shell and severely disrupting Solid Electrolyte Interphase (SEI) formation [1]. Conversely, the sulfur atom in trimethyl thiophosphate coordinates poorly with lithium, preserving the baseline SEI chemistry while still delivering additive benefits [1]. In synthetic workflows, substituting with triethyl thiophosphate introduces excessive steric hindrance, significantly reducing the kinetics of nucleophilic attack and lowering overall yields in downstream transesterification steps [2].
In the formulation of advanced lithium-ion battery electrolytes, the choice of organophosphorus additive drastically impacts lithium solvation and battery performance[1]. Research demonstrates that the oxygen-analog trimethyl phosphate (TMP) aggressively coordinates with Li+, reaching up to 95% coordination at low concentrations, which displaces essential carbonate solvents and negatively shifts the redox potential[1]. In direct contrast, trimethyl thiophosphate yields a slight positive shift (+30 mV) because its P=S sulfur atom is poorly coordinating toward the Li-cation [1]. This lack of primary shell displacement ensures that the critical carbonate-driven Solid Electrolyte Interphase (SEI) formation remains intact, making trimethyl thiophosphate a superior procurement choice for non-disruptive electrolyte functionalization compared to TMP [1].
| Evidence Dimension | Li+ redox potential shift and solvation coordination |
| Target Compound Data | Trimethyl thiophosphate: +30 mV shift (poor Li+ coordination, preserves carbonate shell) |
| Comparator Or Baseline | Trimethyl phosphate (TMP): Strong negative shift (up to 95% Li+ coordination, displaces carbonates) |
| Quantified Difference | Significant divergence in coordination affinity; TMTP avoids the >90% primary shell displacement seen with TMP. |
| Conditions | 1 M LiPF6 in EC:DEC ternary solvent mixtures. |
Allows battery manufacturers to incorporate phosphorus-based additives for flame retardancy or cathode protection without destroying the critical carbonate-derived SEI layer.
For use as a chemical intermediate, the steric bulk of the alkyl groups dictates the efficiency of downstream nucleophilic substitutions [1]. Comparative catalytic hydrolysis studies demonstrate that trimethyl thiophosphate exhibits significantly lower steric resistance than larger organophosphates or complex thiophosphates, such as chlorpyrifos or triethyl thiophosphate [1]. This reduced steric hindrance translates to rapid and high-conversion interaction with catalysts at elevated temperatures (e.g., 80 °C), whereas bulkier analogs suffer from mass-transfer and binding limitations [1]. Consequently, buyers synthesizing complex agrochemicals should prioritize trimethyl thiophosphate over ethyl-substituted analogs to maximize batch yields and minimize reactor residence time [1].
| Evidence Dimension | Catalytic hydrolysis conversion rate |
| Target Compound Data | Trimethyl thiophosphate: High conversion due to minimal steric resistance of methoxy groups. |
| Comparator Or Baseline | Higher alkyl/aryl thiophosphates (e.g., chlorpyrifos): Lower conversion rates under identical catalytic conditions. |
| Quantified Difference | TMTP demonstrates superior binding and conversion kinetics at 80 °C compared to bulkier OP analogs. |
| Conditions | Hydrolysis catalyzed by Co/3DNG-2 nanoparticles at pH 11.3 and 80 °C. |
Ensures higher yields and shorter reaction times when used as a precursor in the synthesis of complex agrochemicals or functionalized materials.
The stability of the P=S bond against oxidative degradation is a critical parameter for both storage handling and environmental formulation [1]. Gas-phase kinetic studies indicate that trimethyl thiophosphate exhibits a distinct lack of reaction with atmospheric ozone (O3), contrasting sharply with the behavior of reactive phosphites or unsaturated precursors which rapidly degrade upon exposure [1]. The thiophosphate group is highly resistant to direct oxidation, requiring advanced oxidation processes to initiate breakdown [1]. This quantifiable atmospheric stability provides predictable shelf-life, reducing procurement waste from premature oxidative degradation compared to more sensitive phosphorus analogs [1].
| Evidence Dimension | Reactivity with atmospheric ozone (O3) |
| Target Compound Data | Trimethyl thiophosphate: No significant reaction observed with O3. |
| Comparator Or Baseline | Reactive phosphites / unsaturated VOCs: Rapid oxidative degradation. |
| Quantified Difference | TMTP maintains structural integrity under standard atmospheric ozone exposure, unlike easily oxidized analogs. |
| Conditions | Gas-phase atmospheric chemistry kinetic assays. |
Provides superior shelf-life and predictable environmental persistence, reducing procurement waste from premature oxidative degradation.
Because trimethyl thiophosphate does not aggressively coordinate with lithium ions, it is a highly suitable candidate for integration into high-energy Li-ion battery electrolytes [1]. It provides the necessary phosphorus and sulfur elements for targeted cathode passivation without displacing the critical carbonate solvents required for stable Solid Electrolyte Interphase (SEI) formation, avoiding a common failure point associated with standard trimethyl phosphate [1].
The minimal steric hindrance of the three methoxy groups makes trimethyl thiophosphate highly reactive toward nucleophilic attack under catalytic conditions [2]. It is an effective procurement choice for synthesizing organophosphorus pesticides where rapid transesterification or amidation is required to maximize batch yields and minimize reactor time compared to bulkier ethyl-substituted analogs [2].
Due to its documented resistance to spontaneous atmospheric ozone oxidation, trimethyl thiophosphate serves as a stable building block for agricultural formulations[3]. It ensures the active compound remains intact during storage and atmospheric exposure, degrading only under targeted environmental or advanced oxidative conditions, offering predictable shelf-life over reactive phosphites [3].
Irritant